4-Acetyl-2-methylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate
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Overview
Description
4-ACETYL-2-METHYLPHENYL 5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is a complex organic compound with the molecular formula C21H16Cl2N2O5S. This compound is characterized by its unique structure, which includes an acetyl group, a methylphenyl group, and a chlorophenyl methanesulfonyl group attached to a pyrimidine carboxylate core .
Preparation Methods
The synthesis of 4-ACETYL-2-METHYLPHENYL 5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: This step involves the condensation of appropriate starting materials to form the pyrimidine ring.
Introduction of the Chlorophenyl Methanesulfonyl Group: This step involves the sulfonylation of the pyrimidine ring with 4-chlorobenzenesulfonyl chloride under basic conditions.
Attachment of the Acetyl and Methylphenyl Groups: This step involves Friedel-Crafts acylation reactions to introduce the acetyl and methylphenyl groups onto the aromatic ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
4-ACETYL-2-METHYLPHENYL 5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the acetyl and methyl groups, forming corresponding carboxylic acids.
Reduction: Reduction of the sulfonyl group can lead to the formation of sulfides.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-ACETYL-2-METHYLPHENYL 5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-ACETYL-2-METHYLPHENYL 5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar compounds to 4-ACETYL-2-METHYLPHENYL 5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE include:
2-ACETYL-4-METHYLPHENYL 5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE: This compound has a similar structure but with different substituents on the aromatic ring.
4-ACETYL-2-METHYLPHENYL 5-CHLORO-2-[(4-BROMOPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE: This compound has a bromine atom instead of a chlorine atom, leading to different chemical properties.
The uniqueness of 4-ACETYL-2-METHYLPHENYL 5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H16Cl2N2O5S |
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Molecular Weight |
479.3 g/mol |
IUPAC Name |
(4-acetyl-2-methylphenyl) 5-chloro-2-[(4-chlorophenyl)methylsulfonyl]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C21H16Cl2N2O5S/c1-12-9-15(13(2)26)5-8-18(12)30-20(27)19-17(23)10-24-21(25-19)31(28,29)11-14-3-6-16(22)7-4-14/h3-10H,11H2,1-2H3 |
InChI Key |
BFBCLIFSDWJQQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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